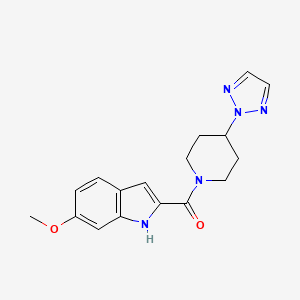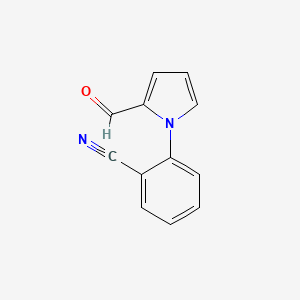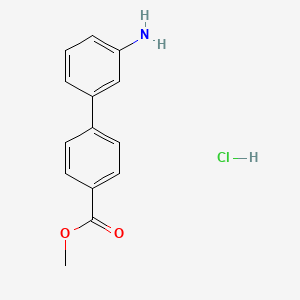![molecular formula C18H22BNO4S B2993228 N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide CAS No. 914606-88-5](/img/structure/B2993228.png)
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Descripción general
Descripción
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide is an organic compound characterized by the presence of a boronic acid derivative and a sulfonamide group
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of aggregation-induced emission molecules , suggesting potential interactions with various molecular targets involved in these processes.
Mode of Action
The compound’s mode of action is primarily through its boronic acid pinacol ester group . This group enables the Suzuki coupling reaction , a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds. This reaction is crucial in the synthesis of various organic compounds.
Biochemical Pathways
The compound plays a significant role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in various biochemical pathways, particularly in the synthesis of biaryl compounds. The compound’s boronic acid group reacts with aryl halides or vinyl halides in the presence of a base and a palladium catalyst to form the coupled product .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability and reactivity.
Análisis Bioquímico
Biochemical Properties
It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .
Molecular Mechanism
It is known that boronic acid derivatives have unique structures that confer good biological activity and pharmacological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide typically involves a multi-step reaction process. One common method includes the reaction of 4-aminophenylboronic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Amides, esters, or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its sulfonamide group can interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide may be explored for its therapeutic potential. Its ability to modulate biological pathways can be harnessed to develop new treatments for diseases.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Comparación Con Compuestos Similares
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide stands out due to its specific combination of boronic acid and sulfonamide groups, which provides unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4S/c1-17(2)18(3,4)24-19(23-17)14-10-12-15(13-11-14)20-25(21,22)16-8-6-5-7-9-16/h5-13,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUJJINDBXNBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate](/img/structure/B2993145.png)

![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993151.png)


![1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2993158.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2993161.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2993162.png)
![4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2993165.png)


